![molecular formula C14H8ClNO2 B6369455 2-(4-Chloro-3-cyanophenyl)benzoic acid, 95% CAS No. 1261997-64-1](/img/structure/B6369455.png)
2-(4-Chloro-3-cyanophenyl)benzoic acid, 95%
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Overview
Description
2-(4-Chloro-3-cyanophenyl)benzoic acid (2-CBPBA) is a widely used organic compound that has a variety of applications in both research and industry. It is an important intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also used in the production of photographic materials, catalysts, and other industrial products. 2-CBPBA is a white crystalline solid with a molecular weight of 209.6 g/mol and a melting point of 191-193°C. It is soluble in water and organic solvents.
Scientific Research Applications
2-(4-Chloro-3-cyanophenyl)benzoic acid, 95% is widely used in scientific research. It is used as a reagent in the synthesis of various organic compounds, dyes, and pharmaceuticals. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, it is used in the preparation of various fluorescent probes and other analytical reagents.
Mechanism of Action
2-(4-Chloro-3-cyanophenyl)benzoic acid, 95% is an electrophilic reagent, meaning that it can react with nucleophilic molecules such as amines and alcohols. The reaction mechanism involves the formation of a covalent bond between the electrophilic carbon of 2-(4-Chloro-3-cyanophenyl)benzoic acid, 95% and the nucleophilic group of the molecule it is reacting with.
Biochemical and Physiological Effects
2-(4-Chloro-3-cyanophenyl)benzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as to have antifungal, anti-inflammatory, and anti-cancer properties. It has also been found to have protective effects against oxidative stress and to have antiviral activity.
Advantages and Limitations for Lab Experiments
2-(4-Chloro-3-cyanophenyl)benzoic acid, 95% is a highly useful reagent for laboratory experiments. It is relatively easy to synthesize and is readily available from chemical suppliers. It is also stable and can be stored for long periods of time. However, it is important to note that 2-(4-Chloro-3-cyanophenyl)benzoic acid, 95% is toxic and should be handled with care.
Future Directions
The potential applications of 2-(4-Chloro-3-cyanophenyl)benzoic acid, 95% are numerous and varied. One potential application is in the development of new materials and technologies, such as nanomaterials, sensors, and catalysts. Another potential application is in the development of new pharmaceuticals and therapeutic agents, such as anti-cancer drugs and antivirals. Additionally, further research into the biochemical and physiological effects of 2-(4-Chloro-3-cyanophenyl)benzoic acid, 95% could lead to the development of new treatments for a variety of diseases and conditions.
Synthesis Methods
2-(4-Chloro-3-cyanophenyl)benzoic acid, 95% can be synthesized by a variety of methods. The most common method is the Friedel-Crafts acylation of 4-chloro-3-cyanophenol with benzoyl chloride in the presence of a Lewis acid catalyst. This reaction produces 2-(4-Chloro-3-cyanophenyl)benzoic acid, 95% in yields of up to 95%. Other methods of synthesis include the reaction of 4-chloro-3-cyanophenol with acetic anhydride or the reaction of 4-chloro-3-cyanophenol with benzaldehyde in the presence of a strong base.
properties
IUPAC Name |
2-(4-chloro-3-cyanophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-6-5-9(7-10(13)8-16)11-3-1-2-4-12(11)14(17)18/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYVRALTPBKUME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683321 |
Source
|
Record name | 4'-Chloro-3'-cyano[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261997-64-1 |
Source
|
Record name | 4'-Chloro-3'-cyano[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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